3-Cyano-7-hydroxy-4-methylcoumarin
Overview
Description
3-Cyano-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a cyano group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position on the coumarin backbone. It has been isolated from natural sources such as Curcuma longa and is also synthesized for various applications .
Mechanism of Action
Mode of Action
It is known that the compound may be used as a reagent for the stereo-specific preparation of rp- and sp-o-alkyl methylphosphonyl-chmc esters . This suggests that the compound may interact with its targets through the formation of these esters, leading to changes in the targets’ structure or function.
Biochemical Pathways
These include pathways related to anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Pharmacokinetics
It’s known that coumarins undergo a conjugation reaction catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This process forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
It’s known that coumarins have a wide range of biological and therapeutic properties, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-Cyano-7-hydroxy-4-methylcoumarin can be influenced by various environmental factors. For instance, handling and storage conditions can impact the compound’s stability . It’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . The compound should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Cyano-7-hydroxy-4-methylcoumarin plays a crucial role in biochemical reactions, particularly as a reagent for the stereo-specific preparation of RP- and SP-O-alkyl methylphosphonyl esters . It interacts with various enzymes and proteins, including those involved in the synthesis of phosphonyl esters. The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the target biomolecules. For instance, the compound has been shown to interact with enzymes that catalyze the formation of ester bonds, thereby influencing the overall reaction kinetics and product specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell viability, particularly in cancer cells, where it induces apoptosis and inhibits cell proliferation . It also affects cell signaling pathways, including those involved in oxidative stress responses and inflammation. By modulating gene expression, this compound can alter cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, adverse effects such as liver toxicity and oxidative stress have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-7-hydroxy-4-methylcoumarin can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate under basic conditions. Various bases such as pyridine, piperidine, aqueous alkali, and ionic liquids can be used to facilitate this reaction . Another method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyano-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Cyano-7-hydroxy-4-methylcoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyanoumbelliferone: Similar structure but without the methyl group at the fourth position, affecting its physical and chemical properties.
4-Hydroxy-3-nitrocoumarin: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2829-46-1 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polarity of the solvent affect the fluorescence of 3-Cyano-7-hydroxy-4-methylcoumarin?
A: The study ["Effects of solvent polarity on the absorption and fluorescence spectra of this compound"][1] investigated how different solvents influence the fluorescence of 3C7H4M. The research found that solvents with higher dielectric constants (ε) and refractive indices (n), which indicate higher polarity, lead to shifts in both the absorption and emission spectra of the compound. This phenomenon, known as solvatochromism, suggests that the excited state of 3C7H4M possesses a larger dipole moment than its ground state. This difference in dipole moments is indicative of an intramolecular charge transfer (ICT) process occurring upon excitation, where electron density is redistributed within the molecule. []
Q2: What do the experimental dipole moment measurements reveal about the electronic structure of this compound?
A: The study utilized solvatochromic shifts to estimate both the ground and excited state dipole moments of 3C7H4M. While the excited state dipole moment was found to be larger than that of the ground state, the difference between them was relatively small. [] This suggests that while there is a redistribution of electron density upon excitation, leading to an ICT state, the overall change in charge separation within the molecule is not drastic. This information provides valuable insights into the electronic structure of 3C7H4M and its behavior in different environments.
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